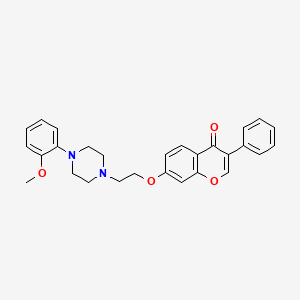

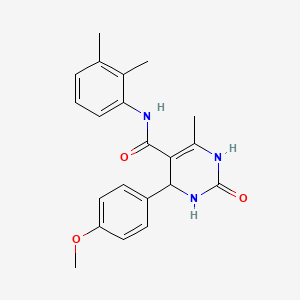

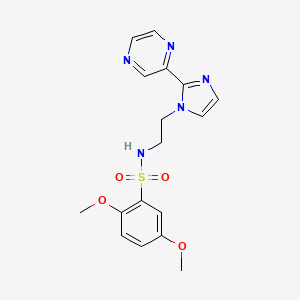

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide, also known as CP-465,022, is a selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are a type of G protein-coupled receptors that are involved in the regulation of various physiological processes such as sleep-wake cycles, feeding behavior, and stress responses. CP-465,022 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Hypotensive Effects via Imidazole Receptors

Imidazole derivatives, such as the enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole, have been studied for their interesting hypotensive effects through inhibition of I1-imidazoline receptors. The structural analysis provides insights into their interaction with receptors, contributing to potential therapeutic applications in managing blood pressure (Giannella et al., 2005).

Antihypertensive Properties

Research on N-(biphenylylmethyl)imidazoles has unveiled a series of nonpeptide angiotensin II receptor antagonists. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrate potent antihypertensive effects upon oral administration, offering a promising avenue for hypertension treatment (Carini et al., 1991).

Monoamine Oxidase Inhibition

Imidazole-bearing chalcones have been identified as a new class of monoamine oxidase inhibitors, with compounds showing competitive inhibition against MAO-A and MAO-B. This suggests potential applications in treating neurological disorders such as depression and anxiety (Sasidharan et al., 2018).

Magnetic and Structural Applications

The use of imidazole in heterotrimetallic oxalato-bridged complexes highlights its role in developing materials with interesting magnetic properties. These findings contribute to the field of material science, particularly in the synthesis of compounds with potential applications in data storage and molecular magnets (Martínez-Lillo et al., 2007).

Organic Synthesis and Catalysis

Imidazole derivatives have been utilized in the synthesis of complex molecules, such as imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, showcasing the versatility of imidazole compounds in organic synthesis and catalysis. This research demonstrates the utility of imidazole-based catalysts in facilitating chemical reactions under mild and metal-free conditions (Huo et al., 2016).

Propiedades

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-11-12(16)4-2-5-13(11)19-15(22)14(21)18-6-3-8-20-9-7-17-10-20/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYGENQHXDCHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)

![N-(4-methoxybenzyl)-1-{[2-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2945259.png)